N-(3-chloro-4-methoxyphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide
Description
Properties
CAS No. |
894931-38-5 |
|---|---|
Molecular Formula |
C27H20ClN5O7 |
Molecular Weight |
561.94 |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide |
InChI |
InChI=1S/C27H20ClN5O7/c1-37-20-8-7-16(9-18(20)28)29-23(34)12-32-19-11-22-21(38-14-39-22)10-17(19)26(35)33(27(32)36)13-24-30-25(31-40-24)15-5-3-2-4-6-15/h2-11H,12-14H2,1H3,(H,29,34) |
InChI Key |
TTYZDMNZYJJHMB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A chloro-methoxyphenyl group.
- A dioxoquinazoline framework.
- An oxadiazole moiety contributing to its biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that derivatives of oxadiazoles possess significant antimicrobial properties. For instance, compounds similar to N-(3-chloro-4-methoxyphenyl)-2-(6,8-dioxo...) have demonstrated effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
2. Antioxidant Properties
The antioxidant capacity of this compound can be attributed to the presence of the oxadiazole ring. Antioxidants are crucial in reducing oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders. In vitro studies have shown that similar compounds can scavenge free radicals effectively .
3. Enzyme Inhibition
The compound has been noted for its ability to inhibit specific enzymes associated with disease processes. For example, inhibition of phospholipases has been observed in related compounds, suggesting potential therapeutic applications in conditions characterized by excessive phospholipid accumulation .
Case Studies
Several case studies provide insight into the pharmacological potential of this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of oxadiazole derivatives revealed that N-(3-chloro-4-methoxyphenyl)-2-(6,8-dioxo...) exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests a promising avenue for developing new antibiotics based on its structure.
Case Study 2: Antioxidant Activity
In another investigation focusing on the antioxidant properties of related compounds, it was found that the tested oxadiazole derivatives showed significant DPPH radical scavenging activity with IC50 values ranging from 20 to 50 µg/mL. This indicates a strong potential for therapeutic use in oxidative stress-related conditions.
The biological activities of N-(3-chloro-4-methoxyphenyl)-2-(6,8-dioxo...) can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Scavenging : The presence of functional groups allows the compound to interact with ROS effectively.
- Enzyme Interaction : The structural features facilitate binding to specific enzymes involved in metabolic processes.
Data Table: Biological Activities Overview
Comparison with Similar Compounds
N-(2,3-Dimethylphenyl)-2-{7-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl}acetamide
Key Differences :
- The phenyl-substituted oxadiazole in the target compound may improve π-π stacking interactions compared to the methyl-substituted variant .
Acetamide-Linked Heterocycles
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)
Functional Implications :
Quinazolinone Derivatives via Cross-Coupling
The target compound likely shares synthetic routes with 4l (), which employs Pd-catalyzed Suzuki-Miyaura coupling for aryl group introduction . However, the oxadiazole moiety in the target compound may require a 1,3-dipolar cycloaddition, as seen in the synthesis of triazole-containing 6m .
Acetamide Formation
The acetamide bridge in the target compound could be synthesized via carbodiimide-mediated coupling, analogous to the method used for N-[4-(dimethylamino)benzyl]-N-(5-methyl-3-phenylisoxazol-4-yl)acetamide (), where acetyl chloride reacts with an amine under basic conditions .
Electronic and Steric Considerations
Critical Research Needs :
- Synthesis and in vitro screening for kinase inhibition or DNA-binding activity.
- Comparative pharmacokinetic studies with analogs like 6m and 4l to assess metabolic stability.
Q & A
Q. What are the standard synthetic routes for preparing this compound?
The compound is synthesized via multi-step protocols involving condensation, cyclization, and functionalization. A typical approach involves coupling the quinazolinone core with substituted acetamide derivatives under microwave-assisted conditions to enhance reaction efficiency . Key intermediates include hydrazides and azetidinones, with purification via column chromatography and characterization using NMR, IR, and mass spectrometry (e.g., Waters MicroMass ZQ 2000) .
Q. How is structural validation performed for this compound?
Structural confirmation relies on spectroscopic techniques:
- 1H/13C NMR : Assigns proton and carbon environments, verifying substituent positions (e.g., methoxy, chloro, oxadiazole).
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for quinazolinone dioxo groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ matching C₂₃H₁₉ClFN₅O₄ for PubChem-derived data) .
Q. What preliminary biological assays are recommended?
Initial screening includes:
- Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria and fungi .
- Anticonvulsant Evaluation : Maximal electroshock (MES) or pentylenetetrazole (PTZ) models in rodents .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can synthetic yields be optimized for low-yielding steps?
- Microwave-Assisted Synthesis : Reduces reaction time and improves purity (e.g., from 2–5% to 10–15% yields via controlled heating) .
- Catalyst Screening : Use Pd/C or CuI for cross-coupling steps involving oxadiazole moieties .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
Q. What strategies resolve contradictions in biological activity data?
- Dose-Response Repetition : Conduct triplicate assays with statistical analysis (e.g., ANOVA) to confirm reproducibility .
- Metabolic Stability Testing : Evaluate hepatic microsomal degradation to rule out false negatives due to rapid clearance .
- Target-Specific Assays : Use kinase profiling or receptor-binding studies to validate hypothesized mechanisms (e.g., EGFR inhibition) .
Q. How is reaction kinetics analyzed for mechanistic insights?
- Time-Resolved NMR/LC-MS : Monitors intermediate formation (e.g., azetidinone ring closure) .
- Computational Modeling : DFT calculations (Gaussian 09) predict transition states and activation energies for cyclization steps .
Q. What advanced spectroscopic methods characterize electronic properties?
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks (if single crystals are obtainable) .
- UV-Vis/ECD Spectroscopy : Correlates π-π* transitions with substituent effects (e.g., electron-withdrawing chloro groups) .
Methodological Tables
Q. Table 1: Key Synthetic Intermediates and Yields
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
